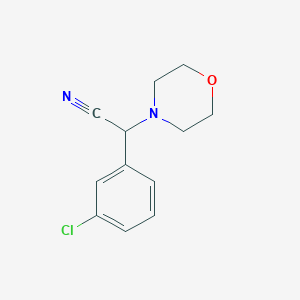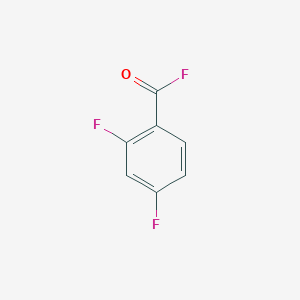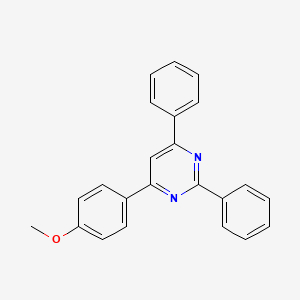![molecular formula C7H9Br B6316872 7-Bromodispiro[2.0.2.1]heptane CAS No. 642074-83-7](/img/structure/B6316872.png)
7-Bromodispiro[2.0.2.1]heptane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Bromodispiro[2.0.2.1]heptane is a chemical compound with the molecular formula C₇H₉Br. It is characterized by its unique structure, which includes two spiro-connected cyclopropane rings and a bromine atom attached to one of the carbon atoms. This compound has a molecular weight of 173.05 g/mol and a predicted boiling point of approximately 202.3°C .
Métodos De Preparación
The synthesis of 7-Bromodispiro[2.0.2.1]heptane typically involves the reaction of a suitable precursor with a brominating agent. One common method is the bromination of dispiro[2.0.2.1]heptane using bromine or N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
7-Bromodispiro[2.0.2.1]heptane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in this compound can be substituted with other nucleophiles such as hydroxide, alkoxide, or amine groups. These reactions typically occur under basic conditions and result in the formation of corresponding substituted products.
Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Oxidation Reactions: Although less common, the compound can undergo oxidation reactions where the bromine atom is replaced by an oxygen-containing functional group.
The major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
7-Bromodispiro[2.0.2.1]heptane has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the development of new materials and compounds.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions. Its structural features allow it to interact with biological macromolecules in specific ways.
Medicine: Research is ongoing to explore its potential as a pharmacological agent. Its ability to undergo various chemical modifications makes it a candidate for drug development.
Industry: this compound is used in the production of specialty chemicals and advanced materials.
Mecanismo De Acción
The mechanism of action of 7-Bromodispiro[2.0.2.1]heptane is not fully understood, but it is believed to involve interactions with specific molecular targets. The compound’s bromine atom can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. Additionally, its spiro-connected rings may allow it to fit into specific binding pockets on target molecules, affecting their function.
Comparación Con Compuestos Similares
7-Bromodispiro[2.0.2.1]heptane can be compared with other similar compounds, such as:
7-Chlorodispiro[2.0.2.1]heptane: Similar in structure but with a chlorine atom instead of bromine. It may exhibit different reactivity and properties due to the difference in halogen atoms.
7-Iododispiro[2.0.2.1]heptane: Contains an iodine atom, which is larger and more reactive than bromine. This compound may have different applications and reactivity profiles.
Dispiro[2.0.2.1]heptane: Lacks the halogen atom, making it less reactive in certain types of chemical reactions.
The uniqueness of this compound lies in its combination of spiro-connected rings and a bromine atom, which imparts specific reactivity and properties that are valuable in various research and industrial applications.
Propiedades
IUPAC Name |
7-bromodispiro[2.0.24.13]heptane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9Br/c8-5-6(1-2-6)7(5)3-4-7/h5H,1-4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRNVEDVKVDVSPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC12C(C23CC3)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9Br |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![1,1-Dioxo-1H-1lambda*6*-benzo[b]thiophene-6-sulfonyl chloride](/img/structure/B6316892.png)

